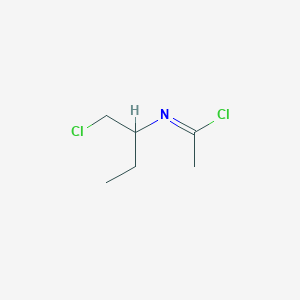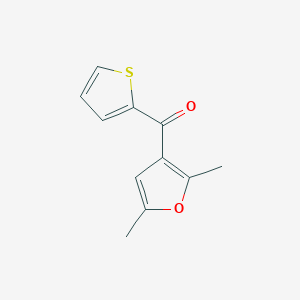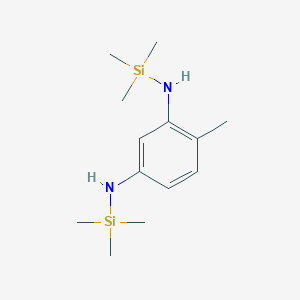
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is an organosilicon compound that features a benzene ring substituted with a methyl group and two trimethylsilyl groups attached to the nitrogen atoms of the diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine typically involves the reaction of 4-methylbenzene-1,3-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Methylbenzene-1,3-diamine+2(Trimethylsilyl chloride)→4-Methyl-N 1 ,N 3 -bis(trimethylsilyl)benzene-1,3-diamine+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets and pathways specific to its structure. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The benzene ring and diamine functionality provide sites for further functionalization and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: A related compound with two trimethylsilyl groups attached to a benzene ring.
1,4-Bis(trimethylsilyl)ethynyl benzene: Features ethynyl groups in addition to trimethylsilyl groups.
N,N-Bis(trimethylsilyl)amine: Contains trimethylsilyl groups attached to nitrogen atoms.
Uniqueness
4-Methyl-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and interactions
Properties
CAS No. |
54731-29-2 |
|---|---|
Molecular Formula |
C13H26N2Si2 |
Molecular Weight |
266.53 g/mol |
IUPAC Name |
4-methyl-1-N,3-N-bis(trimethylsilyl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H26N2Si2/c1-11-8-9-12(14-16(2,3)4)10-13(11)15-17(5,6)7/h8-10,14-15H,1-7H3 |
InChI Key |
JCPWWBZAMVPLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



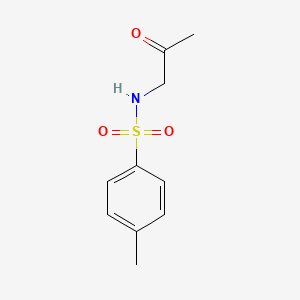
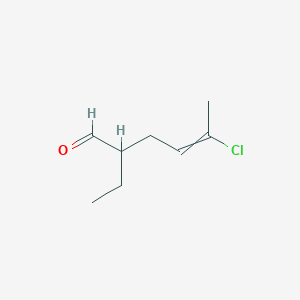
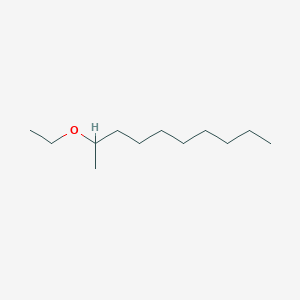
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
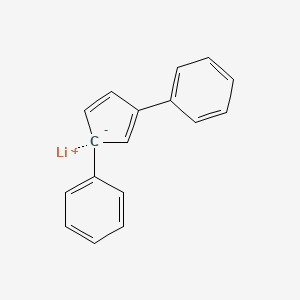

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
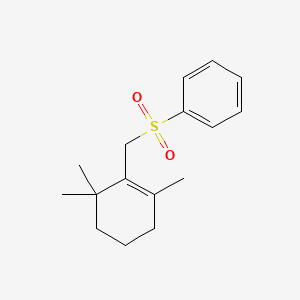
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)
